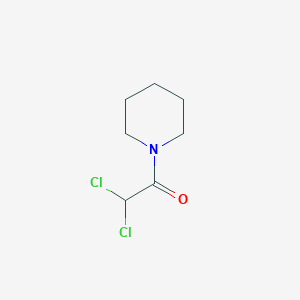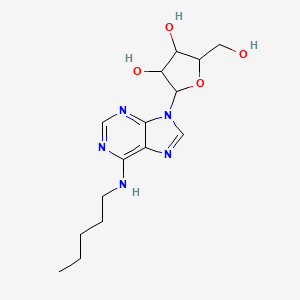
4-Chloro-n-(3-fluorophenyl)-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-n-(3-fluorophenyl)-2-nitroaniline is an aromatic compound that features a chloro group, a fluorophenyl group, and a nitroaniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-n-(3-fluorophenyl)-2-nitroaniline typically involves the nitration of 4-chloroaniline followed by a coupling reaction with 3-fluorobenzene. The nitration process is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to prevent over-nitration. The coupling reaction can be facilitated by using a palladium catalyst under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control the temperature and reaction time precisely.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-n-(3-fluorophenyl)-2-nitroaniline undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form various intermediates.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium hydroxide or potassium carbonate in a polar solvent.
Major Products
The major products formed from these reactions include 4-chloro-n-(3-fluorophenyl)-2-aminobenzene and other substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-n-(3-fluorophenyl)-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism by which 4-Chloro-n-(3-fluorophenyl)-2-nitroaniline exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-n-(3-chlorophenyl)-2-nitroaniline
- 4-Chloro-n-(3-bromophenyl)-2-nitroaniline
- 4-Chloro-n-(3-methylphenyl)-2-nitroaniline
Uniqueness
4-Chloro-n-(3-fluorophenyl)-2-nitroaniline is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
16611-20-4 |
|---|---|
Molekularformel |
C12H8ClFN2O2 |
Molekulargewicht |
266.65 g/mol |
IUPAC-Name |
4-chloro-N-(3-fluorophenyl)-2-nitroaniline |
InChI |
InChI=1S/C12H8ClFN2O2/c13-8-4-5-11(12(6-8)16(17)18)15-10-3-1-2-9(14)7-10/h1-7,15H |
InChI-Schlüssel |
BTRHAEXRNXUURB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-[3-(6-amino-7H-purin-8-yl)anilino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B13996126.png)

![5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide](/img/structure/B13996137.png)
![Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate](/img/structure/B13996146.png)

![4,4'-(Propane-2,2-diyl)bis{2-[(morpholin-4-yl)methyl]phenol}](/img/structure/B13996157.png)
![2-[2,3-Dichloro-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13996162.png)

![(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl N-methylcarbamate](/img/structure/B13996172.png)
![2-[(3-Methoxyphenyl)methyl]pyrrolidine-1-carbaldehyde](/img/structure/B13996178.png)

![3-[(4-Methylphenyl)methylidene]pentane-2,4-dione](/img/structure/B13996207.png)

